Product packaging for (S)-2-Chloromandelic Acid Ethyl Ester(Cat. No.:CAS No. 871836-58-7)

(S)-2-Chloromandelic Acid Ethyl Ester

Cat. No.: B041050
CAS No.: 871836-58-7
M. Wt: 214.64 g/mol
InChI Key: RSTUSWAHELSQMB-VIFPVBQESA-N
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Description

(S)-2-Chloromandelic Acid Ethyl Ester is a high-value chiral building block of significant interest in synthetic organic chemistry and pharmaceutical research. This enantiopure compound serves as a key intermediate in the asymmetric synthesis of complex molecules, particularly in the construction of active pharmaceutical ingredients (APIs) and other biologically active compounds. Its structure features both a reactive ester group and a benzylic chlorine atom on a mandelic acid backbone, providing two distinct handles for further chemical manipulation. The ester functionality allows for straightforward hydrolysis to the corresponding acid or transformation into amides, while the chlorine atom is an excellent leaving group for nucleophilic substitution reactions, including SN2 displacements that proceed with inversion of configuration to install new chiral centers with high stereocontrol. Researchers utilize this compound extensively in the development of chiral ligands for catalysis, as a precursor for prostaglandin synthesis, and in the preparation of compounds for structure-activity relationship (SAR) studies. Supplied with high enantiomeric excess, this reagent ensures reproducible and reliable outcomes in stereoselective synthesis protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO3 B041050 (S)-2-Chloromandelic Acid Ethyl Ester CAS No. 871836-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTUSWAHELSQMB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 2 Chloromandelic Acid Ethyl Ester

Chemical Synthesis Approaches

The synthesis of (S)-2-Chloromandelic acid ethyl ester can be approached through two primary strategies: the direct esterification of pre-existing (S)-2-chloromandelic acid or the development of an asymmetric synthesis route that establishes the chiral center during the formation of the ester or a precursor.

The most direct method to synthesize the target ester is through the esterification of 2-chloromandelic acid with ethanol (B145695). This can be performed on the racemic acid followed by resolution, or directly on the enantiomerically pure (S)-2-chloromandelic acid.

Acid-catalyzed esterification, commonly known as Fischer-Speier esterification, is a traditional and widely used method. nih.gov The process involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side, typically by using a large excess of the alcohol or by removing water as it is formed. nih.gov

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. rsc.org The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst. rsc.org

In the context of 2-chloromandelic acid, this method is typically used to prepare the racemic ester. For instance, racemic ethyl 2-chloromandelate can be synthesized by reacting racemic 2-chloromandelic acid with ethanol in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.comnih.gov The reaction is generally carried out at elevated temperatures to increase the reaction rate. google.com

Table 1: Examples of Acid-Catalyzed Esterification of 2-Chloromandelic Acid

Carboxylic Acid Alcohol Catalyst Reaction Conditions Product
Racemic 2-Chloromandelic Acid Ethanol 35% HCl solution 75 °C, 3 hours Racemic Ethyl 2-Chloromandelate google.com

To overcome the limitations of acid-catalyzed esterification, such as harsh reaction conditions and the need to shift equilibrium, various advanced reagents and protocols have been developed. These methods often allow for esterification to occur under milder conditions and are suitable for substrates that may be sensitive to strong acids. commonorganicchemistry.com

Carbodiimide-Mediated Esterification (Steglich Esterification): This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.comresearchgate.net The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol to form the ester. DMAP acts as an acyl transfer catalyst, forming an even more reactive N-acylpyridinium intermediate. This method is highly efficient and proceeds at room temperature. researchgate.net

Other Coupling Reagents: A variety of other coupling reagents can be employed for esterification. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate) are highly effective for forming esters from carboxylic acids and alcohols, including tertiary alcohols in the case of COMU. organic-chemistry.org These reagents convert the carboxylic acid into an activated species that is highly susceptible to nucleophilic attack by the alcohol.

Table 2: Common Advanced Esterification Reagents

Reagent/Method Description Typical Conditions
DCC/DMAP or EDCI/DMAP Carbodiimide coupling agents that activate the carboxylic acid. researchgate.net Room temperature, inert solvent (e.g., CH₂Cl₂)
TBTU, TATU, COMU Uronium-based peptide coupling reagents also effective for esterification. organic-chemistry.org Room temperature, presence of an organic base

Asymmetric synthesis provides a direct pathway to enantiomerically pure compounds, avoiding the need for resolving a racemic mixture. These methods establish the desired stereochemistry at the hydroxyl-bearing carbon atom.

Chiral catalysts can be used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This can be achieved through various strategies, such as asymmetric reduction of a prochiral ketone or kinetic resolution.

Asymmetric Reduction: A common strategy for synthesizing chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto ester. In this case, ethyl 2-chloro-benzoylformate serves as the prochiral substrate. The reduction of the ketone functionality can be achieved using a chiral reducing agent or a stoichiometric reducing agent in the presence of a chiral catalyst. Chiral transition metal complexes (e.g., those based on Ruthenium, Rhodium, or Iridium with chiral ligands) are often employed for this purpose. Biocatalysts, such as yeast or isolated enzymes (ketoreductases), are also highly effective for this transformation, often providing very high enantioselectivity. For example, asymmetric reduction of alkyl 2-chloro-benzoylformates using Baker's yeast has been shown to produce the corresponding 2-chloromandelic acid alkyl esters with high conversion and optical purity. google.com

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For instance, a racemic mixture of ethyl 2-chloromandelate can be subjected to a reaction catalyzed by a chiral catalyst that selectively transforms one enantiomer. Lipases are commonly used biocatalysts for the kinetic resolution of esters through enantioselective hydrolysis or transesterification. nih.gov The lipase (B570770) can selectively hydrolyze the (R)-ester, for example, leaving behind the desired (S)-ester in high enantiomeric excess. google.com

Table 3: Chiral Catalyst-Mediated Approaches

Strategy Substrate Catalyst Type Example Outcome
Asymmetric Reduction Ethyl 2-chloro-benzoylformate Biocatalyst (Baker's Yeast) Reduction of the α-keto ester. google.com (R)- or (S)-Ethyl 2-Chloromandelate (depending on yeast/enzyme) in high e.e.
Kinetic Resolution Racemic Ethyl 2-Chloromandelate Biocatalyst (Lipase) Selective hydrolysis or transesterification of one enantiomer. google.comnih.gov Enriched (S)-Ethyl 2-Chloromandelate and (R)-2-Chloromandelic acid

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a suitable chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a precursor molecule like 2-chloro-benzoylformic acid to form an amide. wikipedia.org The key step would be the diastereoselective reduction of the ketone carbonyl group. The steric bulk and defined spatial arrangement of the chiral auxiliary would direct the hydride reagent to attack one face of the ketone preferentially, leading to the formation of one diastereomer of the α-hydroxy amide.

The general steps are:

Attachment: The prochiral precursor (e.g., 2-chloro-benzoylformic acid) is coupled to the chiral auxiliary.

Diastereoselective Reaction: The ketone group is reduced using a standard reducing agent (e.g., sodium borohydride). The auxiliary directs the stereochemical course of this reduction.

Cleavage: The chiral auxiliary is removed from the product, typically by hydrolysis or alcoholysis. Cleavage with ethanol under acidic or basic conditions would yield the final product, this compound, and the recovered auxiliary could potentially be reused. wikipedia.org

Table 4: Common Chiral Auxiliaries and Their Application Principle

Chiral Auxiliary Auxiliary Type Attachment Method Key Diastereoselective Step Cleavage Method
Evans Oxazolidinones Amino alcohol-derived Formation of an N-acyl imide with the keto acid. Diastereoselective reduction of the ketone Hydrolysis or alcoholysis to yield the ester
Pseudoephedrine Amino alcohol Formation of an amide with the keto acid. wikipedia.org Diastereoselective reduction of the ketone Mild acidic hydrolysis to release the α-hydroxy acid, followed by esterification

Asymmetric Chemical Synthesis Routes to Enantiopure Esters

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical synthesis, often providing exceptional levels of stereoselectivity under mild reaction conditions. Various enzymatic and chemoenzymatic routes have been developed for producing (S)-2-chloromandelic acid derivatives.

Enzymatic kinetic resolution is a widely used technique where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are particularly effective for these transformations. researchgate.net

One prominent method for obtaining the precursor, (S)-2-chloromandelic acid, is through the enantioselective resolution of a racemic mixture of (R,S)-2-chloromandelic acid. nih.govconsensus.app This can be achieved via an irreversible transesterification reaction catalyzed by an enzyme such as Lipase AK in an organic solvent. nih.govconsensus.app In this process, the lipase preferentially acylates the (R)-enantiomer, converting it into an ester, while the desired (S)-enantiomer remains largely unreacted as the acid. nih.govconsensus.app By stopping the reaction at approximately 50% conversion, the unreacted (S)-2-chloromandelic acid can be recovered with very high optical purity. This acid can then be subjected to a standard esterification reaction with ethanol to produce the final product, this compound.

Detailed studies have optimized various reaction parameters to maximize both the conversion of the (R)-enantiomer and the enantiomeric excess (ee) of the remaining (S)-substrate. nih.gov

Table 1: Optimal Conditions for Kinetic Resolution of (R,S)-2-Chloromandelic Acid by Lipase AK-Catalyzed Transesterification nih.gov

ParameterOptimal Condition/Value
EnzymeLipase AK
Acyl DonorVinyl acetate (B1210297)
SolventOrganic Solvent (e.g., Isopropyl ether)
Conversion of (R)-2-ClMA≥98.85%
Enantiomeric Excess of (S)-2-ClMA (ees)≥98.15%

A more direct route to chiral hydroxy esters is the asymmetric reduction of a prochiral keto-ester precursor. This approach avoids a resolution step and can theoretically achieve a 100% yield of the desired enantiomer. Biocatalysts, including whole-cell systems like Baker's yeast (Saccharomyces cerevisiae) and isolated carbonyl reductases (KREDs), are highly effective for this transformation. researchgate.netacgpubs.orgrsc.org

In this pathway, a precursor such as ethyl 2-chloro-benzoylformate is reduced at the ketone position. The enzymes within the biocatalyst, possessing specific three-dimensional active sites, deliver a hydride to one face of the carbonyl group, leading to the preferential formation of one stereoisomer. Baker's yeast is a popular choice due to its low cost, availability, and the presence of multiple reductases that can be effective for a range of substrates. acgpubs.orgbiomedpharmajournal.org Isolated and often engineered carbonyl reductases offer advantages in terms of higher catalyst loading and specificity, avoiding potential side reactions from other enzymes present in whole cells. nih.govnih.govresearchgate.net

Table 2: Biocatalysts for Asymmetric Reduction of Prochiral Keto-Esters

Biocatalyst TypeExampleSubstrate PrecursorKey Advantage
Whole-Cell SystemBaker's Yeast (Saccharomyces cerevisiae)Ethyl 2-chloro-benzoylformateLow cost, readily available, inherent cofactor regeneration. researchgate.netethz.ch
Isolated EnzymeCarbonyl Reductase (KRED)Ethyl 2-chloro-benzoylformateHigh specificity, high catalyst concentration, simplified downstream processing. nih.govnih.gov

Chemoenzymatic methods combine enzymatic reactions with chemical transformations to construct efficient synthetic routes. A primary strategy for producing this compound from a racemic precursor is the enzymatic kinetic resolution of racemic 2-chloromandelic acid ethyl ester itself. google.com

In this approach, a racemic mixture of the ethyl ester is subjected to hydrolysis catalyzed by an enantioselective enzyme, typically a lipase or an esterase. rsc.orgpearson.com The enzyme preferentially hydrolyzes one of the ester enantiomers to the corresponding carboxylic acid, leaving the other enantiomer unreacted. For example, by selecting an enzyme that is specific for the (R)-ester, the this compound can be isolated with high enantiomeric purity after the (R)-acid is removed. google.com

A more advanced strategy is Dynamic Kinetic Resolution (DKR). rsc.orgresearchgate.net In DKR, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. rsc.org This is achieved by adding a chemical or enzymatic racemization catalyst to the reaction. As the enzyme consumes the reactive enantiomer, the racemization catalyst continuously converts the unreactive enantiomer into the reactive one, allowing for a theoretical yield of the desired product to approach 100%, overcoming the 50% yield limit of standard kinetic resolution. rsc.orgresearchgate.net

While naturally occurring enzymes can be effective biocatalysts, their properties (such as activity, stability, or enantioselectivity) are often not optimal for industrial processes. nih.govrug.nl Protein engineering techniques, particularly directed evolution, are used to tailor enzymes for specific applications. e-ksbbj.or.krnih.gov

Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or gene shuffling, followed by high-throughput screening to identify mutants with improved properties. nih.govnih.gov This iterative process can lead to enzymes with significantly enhanced performance. For instance, research has focused on engineering esterases to improve the enantioselectivity (E-value) in the hydrolysis of chloromandelate esters. researchgate.net In one study, the enantioselectivity of an esterase towards methyl (S)-o-chloromandelate was improved from an E-value of 3.3 in the wild-type enzyme to 73.4 in a triple mutant. researchgate.net

Structure-guided rational design is another powerful approach where knowledge of the enzyme's three-dimensional structure is used to predict mutations that will improve its function. nih.govresearchgate.net By identifying key amino acid residues in the active site, mutations can be designed to alter substrate binding and enhance catalytic efficiency or stereoselectivity for the synthesis of chloromandelic acid derivatives. researchgate.netresearchgate.net

Table 3: Examples of Enzyme Engineering for Improved Synthesis of Chloromandelic Acid Derivatives researchgate.net

EnzymeTarget ReactionEngineering StrategyImprovement
Esterase E2Asymmetric hydrolysis of methyl (R,S)-o-chloromandelateSemi-rational designIncreased R-enantioselectivity to an E-value of 75.5
Esterase BioHAsymmetric hydrolysis of methyl (S)-o-chloromandelateRational designEnantioselectivity (E-value) improved from 3.3 (wild-type) to 73.4 (mutant)

Table of Compounds

Enantiomeric Resolution and Separation Techniques for S 2 Chloromandelic Acid Ethyl Ester

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) leverages the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers.

Hydrolase-Mediated Enantioselective Hydrolysis of Racemic Esters

One of the most common EKR approaches for esters is enantioselective hydrolysis, where a hydrolase enzyme selectively hydrolyzes one enantiomer of the racemic ester to its corresponding carboxylic acid, while the other enantiomeric ester remains largely unconverted. This creates a mixture of an enantioenriched acid and an enantioenriched ester, which can then be separated.

The success of enantioselective hydrolysis hinges on the selection of a highly enantioselective enzyme. Lipases and esterases are the most frequently employed hydrolases for this purpose due to their broad substrate specificity, commercial availability, and stability in organic solvents.

Several lipases have been screened for the kinetic resolution of racemic 2-chloromandelic acid and its esters. While specific data for the ethyl ester is not extensively available in publicly accessible literature, studies on related substrates provide valuable insights. For instance, lipases from Pseudomonas and Candida species are often effective in resolving mandelic acid derivatives.

A study on the enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman acetates and butyrates by hydrolysis screened several commercially available lipases. The results, while not directly on (S)-2-chloromandelic acid ethyl ester, highlight the varying selectivities of these enzymes for structurally related chiral esters.

Screening of Lipases for the Hydrolysis of Aromatic Morita-Baylis-Hillman Esters

EnzymeSubstrateConversion (%)eep (%)ees (%)E-value
Pseudomonas fluorescens lipase (B570770)MBH Acetate (B1210297) 148888136
Pseudomonas cepacia lipase (PCL)MBH Acetate 149928853
Candida antarctica lipase A (CAL-A)MBH Butyrate (B1204436) 245725911
Candida antarctica lipase B (CAL-B)MBH Butyrate 250>99>99>400
Novozyme 435 (immobilized CAL-B)MBH Butyrate 250>99>99>3000

Table 1: Representative results from the screening of various lipases for the kinetic resolution of Morita-Baylis-Hillman (MBH) esters by hydrolysis. While not the target compound, this data indicates the potential of these lipases for resolving chiral esters. Data adapted from a study on MBH derivatives. nih.gov

Protein engineering has also been employed to enhance the enantioselectivity of esterases. For example, rational design of the esterase BioH from Escherichia coli has been explored to improve its selectivity towards methyl (S)-o-chloromandelate.

To maximize the efficiency and enantioselectivity of the enzymatic hydrolysis, several reaction parameters must be optimized. These include the choice of solvent, pH of the aqueous phase, temperature, enzyme loading, and the ratio of substrate to enzyme.

In a study on the kinetic resolution of (R,S)-2-chloromandelic acid via transesterification (a related but distinct reaction), the effects of various parameters were investigated. nih.gov While the reaction type differs, the principles of optimization are often transferable to hydrolysis reactions. Key findings from this study that can inform the optimization of hydrolysis include:

Solvent Systems: The choice of organic solvent can significantly impact both enzyme activity and enantioselectivity. Solvents with moderate log P values are often preferred.

pH: For hydrolysis reactions, maintaining an optimal pH is crucial for enzyme activity and stability. This is typically achieved using a buffer solution.

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which denaturation occurs. The optimal temperature represents a balance between reaction rate and enzyme stability.

Enzyme Loading: Increasing the amount of enzyme can increase the reaction rate, but beyond a certain point, the increase may not be proportional due to mass transfer limitations.

Substrate Ratio: In enzymatic resolutions, the substrate concentration can affect both the reaction rate and, in some cases, the enantioselectivity.

Optimization of Parameters for Lipase AK-Catalyzed Resolution of (R,S)-2-Chloromandelic Acid

ParameterConditionConversion of (R)-2-ClMA (%)ees (%)
Temperature (°C)3598.597.2
45≥98.85≥98.15
5597.195.3
Substrate Molar Ratio (Vinyl Acetate:(R,S)-2-ClMA)2:198.296.5
3:1≥98.85≥98.15
4:198.998.2
Enzyme Loading (mg/mL)1097.595.8
15≥98.85≥98.15
2098.998.3

Table 2: Selected optimized parameters for the kinetic resolution of (R,S)-2-chloromandelic acid via transesterification catalyzed by lipase AK. The optimal conditions are highlighted in bold. This data provides a starting point for optimizing the hydrolysis of the corresponding ethyl ester. nih.gov

Lipase-Catalyzed Transesterification for Chiral Resolution

An alternative to hydrolysis is lipase-catalyzed transesterification (or alcoholysis). In this approach, the racemic ester is reacted with an alcohol in the presence of a lipase. The enzyme selectively catalyzes the conversion of one enantiomer of the starting ester into a new ester, leaving the other enantiomer of the starting ester unreacted. A common acyl acceptor used in these reactions is vinyl acetate, which makes the reaction effectively irreversible.

Research on the enantioselective resolution of (R,S)-2-chloromandelic acid through irreversible transesterification catalyzed by lipase AK in an organic solvent has demonstrated the feasibility of this method. nih.gov In this process, vinyl acetate served as the acyl donor. The study systematically investigated the effects of various conditions on the enantioselectivity and activity of the lipase, including organic solvents, temperature, water content, substrate ratio, enzyme loading, and reaction time. Under optimized conditions, a high conversion of the (R)-enantiomer (cR, ≥98.85%) and a high enantiomeric excess of the remaining (S)-substrate (ees, ≥98.15%) were achieved. nih.gov

Investigation of Enzyme Enantioselectivity and Activity Profiles

The enantioselectivity of an enzyme is a critical parameter in kinetic resolution and is often expressed as the enantiomeric ratio (E-value). A higher E-value indicates a greater difference in the reaction rates of the two enantiomers and allows for the attainment of high enantiomeric excess at a reasonable conversion. The activity of the enzyme determines the reaction rate and is influenced by factors such as temperature, pH, and the presence of inhibitors or activators.

The enantioselectivity of lipases can be influenced by the structure of the substrate, including both the acyl and alcohol moieties. For instance, in the resolution of Morita-Baylis-Hillman derivatives, changing the acyl group from acetate to butyrate had a significant impact on the enantioselectivity of the tested lipases. nih.gov Similarly, the nature of the alcohol portion of the ester in this compound will influence how it fits into the active site of the enzyme, thereby affecting the enantioselectivity.

Dynamic Kinetic Resolution Methods

A major limitation of conventional kinetic resolution is that the maximum theoretical yield of the desired enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate is constantly supplied in a racemic form, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.

Diastereomeric Resolution via Salt Formation (Applicability to Esters or Precursors)

Diastereomeric resolution via salt formation is a classical yet widely practiced method for separating enantiomers. mdpi.com This technique is not directly applicable to the ethyl ester of 2-chloromandelic acid but is highly relevant for its acidic precursor, racemic 2-chloromandelic acid. The process involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. mdpi.comnih.gov These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation. nih.gov

Selection of Chiral Resolving Agents

The choice of a suitable chiral resolving agent is crucial for the successful separation of 2-chloromandelic acid enantiomers. A variety of chiral amines and amino acid derivatives have been explored for the resolution of mandelic acid and its analogues. mdpi.com For 2-chloromandelic acid specifically, chiral amino alcohols have been successfully employed as resolving agents, demonstrating high efficiency with reported enantiomeric excess (ee) values exceeding 99% and yields over 75%. scielo.br Another documented resolving agent for this compound is the amino acid (S)-lysine. redalyc.org The general principle involves forming a salt between the acidic carboxyl group of the mandelic acid derivative and a basic chiral amine. mdpi.com

Table 1: Examples of Chiral Resolving Agents for 2-Chloromandelic Acid
Resolving Agent ClassSpecific ExampleReported EfficiencySource
Chiral Amino AlcoholsNot specifiedee > 99%, Yield > 75% scielo.br
Amino Acids(S)-LysineMethod reported redalyc.org

Crystallization-Based Separation of Diastereomeric Salts

Once the diastereomeric salts are formed, they can be separated by fractional crystallization due to their differing solubilities in a given solvent system. mdpi.com A documented process for 2-chloromandelic acid involves reacting the racemic acid with a chiral amino alcohol in an organic solvent, such as an alcohol, acetone, or ethyl acetate. scielo.br The reaction is typically conducted at an elevated temperature (e.g., 30–100 °C) to ensure dissolution, after which the solution is cooled to induce the crystallization of the less soluble diastereomeric salt. scielo.br This solid salt is then physically separated by filtration. Subsequently, the resolving agent is removed, typically by acidification (e.g., adjusting the pH to 2-3), to liberate the enantiomerically enriched 2-chloromandelic acid. scielo.br

Thermodynamic and Kinetic Aspects of Diastereomeric Crystallization

The separation of diastereomeric salts is governed by both thermodynamic and kinetic factors. Thermodynamically, the process relies on the difference in the crystal lattice energies and solubilities of the two diastereomers, which is reflected in the ternary phase diagram of the diastereomers and the solvent. libretexts.org However, the crystallization of mandelic acid derivatives is often under kinetic control. hplc.sksigmaaldrich.comsigmaaldrich.com

For instance, 2-chloromandelic acid can exist as a stable racemic compound or a metastable conglomerate, and the specific crystalline form obtained depends heavily on the crystallization conditions. nih.govacademax.com This polymorphism indicates that multiple crystal structures with small energy differences are possible. hplc.sksigmaaldrich.com The ultimate outcome of the resolution—which diastereomer crystallizes and with what purity—can be influenced by factors such as supersaturation, cooling rate, and the presence of seed crystals. sigmaaldrich.com The success of the separation hinges on exploiting the conditions that favor the nucleation and growth of one diastereomer over the other, a process that is not always predictable and often appears to be determined by the kinetics of crystal growth. hplc.sksigmaaldrich.comsigmaaldrich.com

Chromatographic Enantioseparation

Chromatographic methods offer a powerful alternative for the direct separation of enantiomers without the need for derivatization into diastereomers. These techniques utilize a chiral environment, typically a chiral stationary phase (CSP), to induce transient, differential interactions with the two enantiomers, leading to different retention times.

Chiral Stationary Phases for Liquid Chromatography (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) using CSPs is a common method for the analytical and preparative separation of enantiomers. For 2-chloromandelic acid, various CSPs have been investigated.

One study utilized a CHIRALPAK® IC column, which consists of cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized on a silica (B1680970) gel support. nih.govnih.gov While this column could separate the enantiomers, the observed enantioselectivity was low. nih.govnih.gov The separation was performed using a mobile phase of n-hexane modified with an alcohol (isopropanol or ethanol) and trifluoroacetic acid (TFA) as an additive. nih.gov The use of dichloromethane (B109758) as a mobile phase modifier was also explored to optimize the separation. nih.gov

Another technique, supercritical fluid chromatography (SFC), which shares principles with HPLC, has been successfully applied to separate 2-chloromandelic acid enantiomers using a Chiralpak AD-3 column. mdpi.com

Table 2: HPLC Conditions for Enantioseparation of 2-Chloromandelic Acid
TechniqueChiral Stationary PhaseMobile Phase ExampleOutcomeSource
HPLCCHIRALPAK® ICn-Hexane/Isopropanol (B130326) with 0.1% TFALow enantioselectivity nih.govnih.gov
SFCChiralpak AD-3CO₂ with alcohol modifier (e.g., methanol (B129727), ethanol)Successful enantioseparation mdpi.com

Gas Chromatography with Chiral Columns

Gas chromatography (GC) is another effective technique for chiral separations, particularly for volatile compounds. Due to the high polarity and low volatility of mandelic acids, they must be derivatized prior to GC analysis. researchgate.net Esterification, such as forming the methyl or ethyl ester, is a common derivatization strategy. mdpi.com

The separation of mandelic acid derivatives, including the methyl ester of 2-chloromandelic acid and mandelic acid ethyl ester, has been extensively studied using chiral GC columns. mdpi.com These columns typically employ modified cyclodextrins as the chiral stationary phase. mdpi.comresearchgate.net Permethylated β-cyclodextrin has been shown to be a particularly effective selector for a range of mandelic acid derivatives. mdpi.com The separation mechanism relies on the differential inclusion of the enantiomeric esters into the cyclodextrin (B1172386) cavity and other interactions, such as hydrogen bonding, which create a stable enough complex for one enantiomer to be retained longer on the column. mdpi.com

Ligand Exchange Chromatography Utilizing Chiral Ionic Liquids

Ligand exchange chromatography (LEC) has emerged as a powerful technique for the enantioseparation of racemic compounds, including derivatives of mandelic acid. The effectiveness of this method is significantly enhanced by the use of chiral ionic liquids (CILs) as selectors or mobile phase additives. Chiral ionic liquids are a class of molten salts that possess at least one chiral center, enabling them to form transient diastereomeric complexes with the enantiomers of a racemic analyte. The differential stability of these complexes allows for their separation.

In the context of resolving mandelic acid and its derivatives, isoleucine-based ionic liquids have been successfully employed as chiral ligands in coordination with copper(II) ions. rsc.orgdntb.gov.ua The separation mechanism involves the formation of ternary complexes between the copper ion, the chiral ionic liquid, and the individual enantiomers of the mandelic acid derivative. The enantiomer that forms the more stable complex will have a longer retention time on the chromatographic column, thus enabling separation.

Several factors have been identified as influential in the enantioseparation of mandelic acid and its derivatives using this technique. These include the chemical structure of the chiral ionic liquid, the concentration of both the CIL and the metal ion (e.g., Cu2+), and the pH of the mobile phase. researchgate.net For instance, studies on isoleucine-derived ionic liquids have shown that the length of the alkyl chain on the ionic liquid's cation can impact the enantioselectivity, with a butyl chain (C4) demonstrating optimal results in some cases. researchgate.net

The following table summarizes typical influential factors and their effects on the resolution of mandelic acid derivatives in ligand exchange chromatography using chiral ionic liquids.

FactorEffect on ResolutionReference
Alkyl Chain Length of CIL A C4 alkyl chain on the ionic liquid cation showed the best enantioselectivity for mandelic acid derivatives. researchgate.net
Concentration of Cu2+ and CIL The molar ratio of the chiral ionic liquid to the copper ion is a critical parameter that needs to be optimized for effective separation. rsc.org
Mobile Phase pH The pH of the mobile phase influences the ionization state of the analyte and the chiral ligand, thereby affecting complex formation and separation. researchgate.net
Methanol Modifier Content The concentration of organic modifiers like methanol in the mobile phase can alter the polarity and affect the retention times and resolution of the enantiomers. rsc.org

While direct studies on this compound are not extensively documented in this specific context, the successful application of chiral ionic liquid-based ligand exchange chromatography for mandelic acid and its other derivatives provides a strong basis for its potential applicability. rsc.orgnih.gov The principles of diastereomeric complex formation and the influential factors identified are expected to be highly relevant for the resolution of its ethyl ester derivative.

Racemization Strategies for Increased Enantiomeric Yields

In-situ Racemization for Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic compound with the in-situ racemization of the less reactive enantiomer. researchgate.netprinceton.edu This concurrent process continuously replenishes the faster-reacting enantiomer from the slower-reacting one, enabling the transformation of the entire racemic starting material into a single, enantiomerically pure product. researchgate.netprinceton.edu

For mandelic acid and its derivatives, chemoenzymatic DKR approaches have been explored. rsc.orgrsc.org These systems typically involve an enzyme, such as a lipase, for the enantioselective transformation (e.g., esterification or hydrolysis), and a racemization catalyst to interconvert the enantiomers of the starting material. Mandelate racemase is a specific enzyme class that can be utilized for the racemization of mandelic acid. rsc.orgrsc.org The compatibility of the racemization conditions with the enzymatic resolution is a key challenge in developing effective DKR processes. researchgate.net

In the case of chloromandelic acid derivatives, DKR has been successfully applied to the synthesis of (R)-o-chloromandelic acid from o-chloromandelonitrile using whole cells of Alcaligenes faecalis, which possess both arylacetonitrilase activity and the ability to racemize the substrate. researchgate.net Under optimized conditions, this process achieved high productivity and enantiomeric excess. researchgate.net While this example involves the nitrile precursor, the principle of combining enzymatic resolution with in-situ racemization is directly applicable to other derivatives like the ethyl ester.

The following table outlines the key components and outcomes of a DKR process for a chloromandelic acid precursor.

ComponentDescriptionReference
Substrate o-chloromandelonitrile researchgate.net
Biocatalyst Whole cells of Alcaligenes faecalis CGMCC 1.2006 researchgate.net
Key Enzymes Arylacetonitrilase researchgate.net
Process Dynamic Kinetic Resolution researchgate.net
Product (R)-o-chloromandelic acid researchgate.net
Yield 82.4% researchgate.net
Enantiomeric Excess (ee) 93.1% researchgate.net

Post-resolution Racemization of Unwanted Enantiomers

For 2-chloromandelic acid, a practical method for the racemization of the undesired (S)-enantiomer has been developed. lookchem.com After the resolution of racemic 2-chloromandelic acid to obtain the desired (R)-enantiomer, the remaining (S)-2-chloromandelic acid can be treated with a base, such as sodium hydroxide (B78521), to induce racemization. lookchem.com The proposed mechanism involves the formation of a carbanion intermediate, which can then be protonated from either side to yield the racemic mixture. lookchem.com The resulting racemized 2-chloromandelic acid is then suitable for re-entry into the resolution process.

This recycling strategy is a common feature in the industrial production of chiral compounds to improve process efficiency and reduce waste. The conditions for racemization must be carefully optimized to avoid degradation of the product and to ensure complete conversion to the racemic mixture.

The table below summarizes a reported method for the post-resolution racemization of (S)-2-chloromandelic acid.

ParameterCondition/ResultReference
Starting Material (S)-2-chloromandelic acid (undesired enantiomer) lookchem.com
Reagent Sodium Hydroxide (NaOH) lookchem.com
Process Base-catalyzed racemization lookchem.com
Outcome Racemic 2-chloromandelic acid lookchem.com
Utility Suitable for recycling into the resolution process lookchem.com

Mechanistic Investigations of Reactions Involving S 2 Chloromandelic Acid Ethyl Ester

Reaction Mechanisms of Esterification and Hydrolysis

The formation (esterification) and cleavage (hydrolysis) of the ester bond in (S)-2-Chloromandelic Acid Ethyl Ester are fundamental reversible reactions. The mechanisms are heavily influenced by the presence of acid catalysts and the nature of the reactants.

The acid-catalyzed hydrolysis of an ester like this compound is the reverse process of Fischer esterification. wikipedia.orgpressbooks.pub This reaction requires an acid catalyst, typically a strong mineral acid, and an excess of water to shift the equilibrium toward the products: (S)-2-Chloromandelic Acid and ethanol (B145695). wikipedia.orgchemistrysteps.com

The mechanism proceeds through a nucleophilic acyl substitution pathway involving several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., hydronium ion, H₃O⁺). youtube.comchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pressbooks.pubyoutube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now-activated carbonyl carbon. chemguide.co.ukyoutube.com This leads to the formation of a tetrahedral intermediate. wikipedia.org

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. In a subsequent step, another proton transfer occurs, this time to the ethoxy group (-OCH₂CH₃), converting it into a good leaving group (ethanol). youtube.comyoutube.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. youtube.com

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product, (S)-2-Chloromandelic Acid. youtube.comchemguide.co.uk

This entire process is reversible, and each step exists in equilibrium. chemguide.co.ukyoutube.com

The most common method for forming this compound from its corresponding carboxylic acid and ethanol is the Fischer esterification, which, like its reverse hydrolysis reaction, proceeds via a nucleophilic acyl substitution mechanism. pressbooks.pubchemguide.co.uk

Nucleophilic Acyl Substitution (Fischer Esterification) : This pathway does not involve a stable carbocation at the acyl carbon, nor is it a direct SN2 reaction. The mechanism involves the protonation of the carboxylic acid's carbonyl group, followed by a nucleophilic attack from the alcohol. chemguide.co.uk After a series of proton transfers and the elimination of a water molecule, the ester is formed. masterorganicchemistry.com

While the primary esterification mechanism is nucleophilic acyl substitution, an SN2 pathway can be relevant under different conditions, such as the reaction between a carboxylate salt and an alkyl halide.

SN2 Pathway : In this alternative method, the carboxylate anion of (S)-2-Chloromandelic Acid acts as a nucleophile and attacks an ethyl halide (like ethyl iodide) in a single, concerted step. This displaces the halide ion and forms the ester. This reaction is a classic example of an SN2 mechanism. pressbooks.pub

An SN1-type mechanism involving a carbocation can occur in the hydrolysis of certain esters, particularly those with a tertiary alkyl group that can form a stable carbocation. chemistrysteps.com However, for the formation or hydrolysis of a primary ethyl ester like this compound, this pathway is not favored.

Enzymatic Reaction Mechanisms

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic 2-chloromandelic acid to produce optically pure enantiomers, which are valuable chiral building blocks. researchgate.netnih.gov The enzymatic process often involves transesterification in an organic solvent. nih.gov

The specificity and efficiency of enzymatic reactions hinge on the precise binding and recognition of the substrate within the enzyme's active site. For a hydrolase to act on this compound, the enzyme's active site must accommodate the substrate in a specific orientation.

Active Site Architecture : The active site is a three-dimensional pocket where the substrate binds. For lipases, this site often contains a catalytic triad (e.g., Ser-His-Asp/Glu). unc.edu

Enzyme Flexibility : Enzymes are not rigid structures; they can exhibit conformational flexibility, which is crucial for substrate binding and catalysis. purdue.edu The binding of the substrate can induce conformational changes that position catalytic residues correctly. purdue.edu

Substrate Recognition : The enzyme recognizes the substrate through a combination of hydrophobic interactions, hydrogen bonding, and steric fit. In the case of human carboxylesterase 1 (hCE1), a serine hydrolase, the active site is known to be promiscuous, capable of binding a variety of ligands. unc.edu The enzyme's ability to differentiate between enantiomers (R vs. S) is a key feature in kinetic resolution, where one enantiomer fits more favorably into the active site and is converted more rapidly.

Understanding the dynamics of the enzyme's active site during catalysis is crucial for improving its properties through rational design. Molecular dynamics (MD) simulations are a powerful tool for studying the fluctuations between active and inactive conformations that are often hidden from static crystallographic methods. nih.gov

Conformational Dynamics : The active site is not static. Its conformational dynamics play a significant role in enzyme enantioselectivity. nih.gov The preorganization of the active site upon substrate binding is essential for efficient catalysis. nih.gov

Rational Design : By identifying key amino acid residues in the active site that control substrate binding and stereoselectivity, targeted mutations can be introduced. For example, modifying steric hindrance within the binding pocket can improve the reaction rate for a target substrate and enhance enantioselectivity. nih.gov This strategy has been used to reverse and enhance the enantioselectivity of enzymes. nih.gov Increasing the hydrophobicity of the active site can also favor reactions with organic substrates over hydrolysis in aqueous environments. nih.gov

FactorImplication for Rational DesignResearch Finding
Steric Hindrance Modifying the size of the binding pocket to better accommodate the desired enantiomer.Adjusting steric hindrance successfully reversed and enhanced enantioselectivity to 99% in an amidase. nih.gov
Hydrophobicity Increasing the hydrophobicity of the active site to favor organic nucleophiles over water.Mutations to increase active site hydrophobicity were explored to improve the synthesis of monoterpene esters. nih.gov
Active Site Flexibility Engineering loops near the active site to alter conformational dynamics and improve stereoselectivity.A proline-induced loop engineering strategy was used to trigger dynamic fluctuations for improved stereoselectivity. nih.gov

To simulate and optimize the enzymatic resolution of compounds like (R,S)-2-chloromandelic acid, kinetic models are developed. The Ping-Pong Bi-Bi mechanism is a widely accepted model for lipase-catalyzed transesterification reactions in organic media. researchgate.netresearchgate.net

This mechanism involves a double-displacement reaction:

The first substrate (e.g., an acyl donor like vinyl acetate) binds to the enzyme (E). nih.govigem.org

A product (P) is released (e.g., acetaldehyde), and a stable acyl-enzyme intermediate (F) is formed. igem.orgsci.am

The second substrate (B), in this case, the racemic 2-chloromandelic acid, binds to the modified enzyme (F).

The second product (Q), the esterified (R)-2-chloromandelic acid, is released, and the enzyme is regenerated to its original state (E). sci.am

This can be represented as: E + A ⇌ EA → F + P F + B ⇌ FB → E + Q

This model has been successfully used to construct a quantitative model to simulate and optimize the enantioselective resolution of (R,S)-2-chloromandelic acid. researchgate.netnih.gov The model helps in understanding the influence of various parameters like substrate concentration and can predict reaction outcomes, showing good agreement between predicted values and experimental data. researchgate.netnih.gov

ParameterDescriptionRelevance in Ping-Pong Bi-Bi Model
Vmax Maximum reaction rateRepresents the rate when the enzyme is saturated with both substrates. researchgate.net
KMa Michaelis constant for the first substrate (Acyl Donor)Indicates the concentration of the acyl donor at which the reaction rate is half of Vmax. researchgate.net
KMb Michaelis constant for the second substrate (Alcohol/Acid)Indicates the concentration of the alcohol/acid at which the reaction rate is half of Vmax. researchgate.net
Kib Inhibition constant for the second substrateSome models incorporate substrate inhibition, where high concentrations of the alcohol can inhibit the enzyme's activity. researchgate.net

Chiral Discrimination Mechanisms in Resolution Processes

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is fundamental in stereochemistry and essential for producing optically active substances like pharmaceuticals. wikipedia.org For 2-chloromandelic acid, a key intermediate in the synthesis of drugs such as (S)-clopidogrel, efficient resolution is crucial. researchgate.netnih.govresearchgate.net The most common approach involves converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated. wikipedia.orglibretexts.org This is achieved either through reactions with a chiral resolving agent to form diastereomeric salts or through stereoselective reactions catalyzed by enzymes. The mechanisms governing this chiral discrimination are rooted in the specific three-dimensional interactions between the enantiomers and the chiral selector (be it a resolving agent or an enzyme's active site).

Stereochemical Preferences in Enzymatic Reactions

Enzymatic kinetic resolution represents a powerful method for separating enantiomers due to the high stereoselectivity of enzymes. Lipases are commonly employed for the resolution of racemic esters through enantioselective hydrolysis or transesterification. In the case of 2-chloromandelic acid esters, lipases exhibit a distinct preference for one enantiomer, allowing for the separation of the unreacted ester from the product.

Research on the enantioselective resolution of (R,S)-2-chloromandelic acid has demonstrated the efficacy of lipase (B570770) AK in catalyzing irreversible transesterification using vinyl acetate (B1210297) as an acyl donor. nih.govresearchgate.net The enzyme selectively catalyzes the conversion of the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted substrate with high enantiomeric excess. The underlying mechanism for this preference is the "Ping-Pong bi-bi" mechanism, where the enzyme's active site preferentially binds with one enantiomer over the other, facilitating the acyl transfer. This stereochemical preference is dictated by the precise fit of the substrate within the chiral environment of the enzyme's active site.

Studies have systematically investigated various reaction parameters to optimize this enzymatic resolution, achieving high conversion of the (R)-enantiomer and excellent enantiomeric excess of the remaining (S)-substrate. nih.govresearchgate.net

Table 1: Factors Influencing Lipase-Catalyzed Resolution of (R,S)-2-Chloromandelic Acid

Parameter Investigated Effect on Enantioselectivity and Activity Reference
Organic Solvents The choice of solvent significantly impacts enzyme activity and stability, thereby affecting resolution efficiency. nih.govresearchgate.net
Temperature Affects the rate of reaction and enzyme stability; optimization is key to balancing kinetics and enzyme longevity. nih.govresearchgate.net
Water Content A crucial factor for lipase activity in organic media, as a certain amount of water is necessary for the enzyme's conformational flexibility. nih.govresearchgate.net
Substrate Ratio The molar ratio of the acyl donor to the racemic acid influences the reaction equilibrium and rate. nih.govresearchgate.net

| Enzyme Loading | The amount of lipase used directly correlates with the reaction rate. | nih.govresearchgate.net |

Under optimized conditions, this enzymatic transesterification can yield (S)-2-chloromandelic acid with an enantiomeric excess (ee) of over 98%. nih.govresearchgate.net

Supramolecular Interactions in Diastereomeric Salt Formation

The classical method of resolving carboxylic acids involves the formation of diastereomeric salts with a chiral base. wikipedia.orglibretexts.org This process relies on the differential solubility of the two resulting diastereomeric salts. For the resolution of 2-chloromandelic acid (obtained from the hydrolysis of its ester), chiral amines like (R)-(+)-N-benzyl-1-phenylethylamine are used as resolving agents. researchgate.net The mechanism of chiral discrimination in this context is governed by the intricate network of non-covalent, supramolecular interactions within the crystal lattice of the less soluble diastereomeric salt.

The formation and stability of these salt crystals are dictated by a combination of weak intermolecular forces. researchgate.net X-ray crystallography of the less soluble diastereomeric salt formed between 2-chloromandelic acid and (R)-(+)-N-benzyl-1-phenylethylamine has provided significant insight into the chiral recognition mechanism. researchgate.net

Key interactions identified include:

Hydrogen Bonding: A one-dimensional, double-chain hydrogen-bonding network is a primary feature, creating a stable and organized crystal structure. researchgate.net

Van der Waals Forces: These forces play a crucial role in the close packing of the molecules. researchgate.net

This combination of interactions results in a "lock-and-key" supramolecular packing mode, where the chiral resolving agent and one enantiomer of the acid fit together much more favorably than the other pair, leading to the preferential crystallization of one diastereomer. researchgate.net Similarly, studies on the cocrystallization of 2-chloromandelic acid with other chiral molecules have highlighted the importance of intermolecular interactions such as hydrogen bonding and van der Waals forces in achieving enantiospecificity. nih.gov

| Molecular Packing | A "lock-and-key" supramolecular arrangement. | The specific and complementary fit between the resolving agent and one enantiomer leads to a thermodynamically more stable crystal, enabling separation. | researchgate.net |

The understanding and manipulation of these supramolecular interactions are therefore essential for designing efficient resolution processes for 2-chloromandelic acid and, by extension, for the production of enantiomerically pure this compound.

Advanced Analytical Techniques for Stereochemical Analysis of S 2 Chloromandelic Acid Ethyl Ester

Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic techniques are paramount for quantifying the enantiomeric excess (e.e.) of chiral compounds. By utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive, enantiomers can be separated and their relative proportions determined.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the enantiomeric separation of 2-chloromandelic acid and its derivatives. nih.gov The separation is typically achieved on a CSP, where the differential interactions between the enantiomers and the chiral selector lead to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For instance, cellulosic tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel (e.g., CHIRALPAK® IC) has been used for the separation of 2-chloromandelic acid enantiomers. nih.gov

The choice of mobile phase is critical for achieving optimal separation. A mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) is commonly used. nih.gov The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often necessary for acidic compounds to improve peak shape and resolution. nih.gov Supercritical fluid chromatography (SFC), a variation of HPLC that uses a supercritical fluid like CO2 as the main mobile phase component, has also proven to be a faster and more efficient method for separating mandelic acid derivatives on columns like Chiralpak AD-3. researchgate.net

Table 1: Example HPLC Conditions for Chiral Separation of 2-Chloromandelic Acid

Parameter Condition Reference
Column CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase n-hexane/isopropanol with 0.1% TFA nih.gov
Flow Rate 0.4–1.2 mL/min nih.gov
Temperature 15–35 °C nih.gov

| Detection | UV at 210 nm | nih.gov |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for determining the enantiomeric purity of volatile chiral compounds. For non-volatile compounds like 2-chloromandelic acid, derivatization is necessary to increase volatility and thermal stability. mdpi.com The esterification of the carboxylic acid and acylation of the hydroxyl group are common derivatization strategies.

The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. nih.gov Permethylated cyclodextrins are widely used selectors. nih.gov The chiral recognition mechanism involves the formation of temporary diastereomeric inclusion complexes between the analyte enantiomers and the cyclodextrin cavity. The stability of these complexes differs for each enantiomer, resulting in different retention times. mdpi.com The choice of cyclodextrin derivative and the specific derivatization of the analyte can influence the separation efficiency and even the elution order of the enantiomers. nih.gov

Table 2: Typical GC Parameters for Chiral Analysis of Mandelic Acid Derivatives

Parameter Condition Reference
Column Cyclodextrin-based chiral stationary phase (e.g., MEGA-DEX-DAC-Gamma) nih.gov
Carrier Gas Helium nih.gov
Temperature Program Optimized temperature gradient (e.g., 130-140 °C) nih.gov
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) mdpi.comnih.gov

| Derivatization | Required for the acid; the ethyl ester may be analyzed directly or after hydroxyl group derivatization. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Stereochemistry Assignment

While chromatographic methods excel at determining enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the absolute configuration of a chiral molecule. Since enantiomers are indistinguishable in a standard achiral NMR experiment, chiral auxiliary reagents are employed to create a diastereomeric relationship. wikipedia.org

Application of Chiral Derivatizing Agents (CDAs) in NMR Analysis

Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for their differentiation. wikipedia.org For an α-hydroxy ester like (S)-2-Chloromandelic Acid Ethyl Ester, the hydroxyl group is the site of derivatization.

A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. umn.edunih.gov By reacting the chiral alcohol with both (R)- and (S)-MTPA (or their more reactive acid chlorides), two different diastereomeric esters are formed. umn.edu The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined based on established models of the preferred conformation of the Mosher's esters. oregonstate.eduillinois.edu

Low-Temperature NMR Studies for Conformational Analysis

Conformational analysis provides insight into the three-dimensional structure and flexibility of a molecule, which is intrinsically linked to its stereochemistry. Low-temperature NMR spectroscopy is a powerful technique for this purpose. nih.gov At room temperature, many molecules undergo rapid rotation around single bonds, resulting in an NMR spectrum that shows an average of all conformations. By lowering the temperature, this rotation can be slowed or "frozen" on the NMR timescale, allowing for the observation of individual conformers. nih.gov

For this compound, low-temperature NMR could be used to study the rotational barriers around the Cα-C(phenyl) and Cα-C(ester) bonds. The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) at low temperatures can provide detailed information about the populations of different staggered conformations and the intramolecular interactions, such as hydrogen bonding, that stabilize them. nih.gov This information complements the data from CDA analysis and contributes to a comprehensive understanding of the molecule's stereochemical properties.

Optical and Chiroptical Methods for Stereochemical Characterization

Optical and chiroptical methods are based on the interaction of chiral molecules with plane-polarized or circularly polarized light. These techniques are fundamental for characterizing chiral compounds. numberanalytics.com

Specific rotation ([α]) is the quantitative measure of the rotation of plane-polarized light by a chiral compound in solution. wikipedia.org It is an intensive property and a characteristic physical constant for an enantiomerically pure substance under specific conditions (temperature, wavelength, solvent, and concentration). The sign of the rotation (+ for dextrorotatory, - for levorotatory) is used to distinguish enantiomers, although there is no direct correlation between the (S)/(R) designation and the sign of rotation. masterorganicchemistry.com Measurement of the observed rotation allows for the calculation of the enantiomeric excess of a sample if the specific rotation of the pure enantiomer is known. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.com An ECD spectrum plots the difference in molar absorptivity (Δε) as a function of wavelength. The resulting spectrum, with its positive and negative peaks (Cotton effects), is unique to a specific enantiomer, with its mirror-image molecule producing a mirror-image spectrum. nih.gov ECD is highly sensitive to the stereochemical structure and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to one predicted by quantum mechanical calculations. semanticscholar.orgresearchgate.net Studies on mandelic acid and its methyl ester have demonstrated the utility of ECD in characterizing their chiroptical behavior. semanticscholar.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
(R)-2-Chloromandelic Acid Ethyl Ester
2-Chloromandelic Acid
n-Hexane
Isopropanol
Ethanol
Trifluoroacetic Acid (TFA)
Carbon Dioxide (CO2)

Optical Rotation Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotation Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to analyze the stereochemistry of chiral molecules like this compound. creative-biostructure.com Both methods rely on the differential interaction of chiral compounds with polarized light. creative-biostructure.comslideshare.net While related, they measure different phenomena: ORD measures the rotation of the plane of polarized light across a range of wavelengths, whereas CD measures the difference in absorption between left and right circularly polarized light. creative-biostructure.comlibretexts.org

Principles of ORD and CD Spectroscopy

Optical activity, the ability of a chiral molecule to rotate plane-polarized light, is the basis for these techniques. creative-biostructure.com This rotation is not constant across all wavelengths. ORD spectroscopy measures this variation, plotting the angle of rotation versus wavelength. wikipedia.orglibretexts.org The resulting spectrum can be complex, often showing peaks and troughs. A rapid change in rotation near a wavelength where the molecule absorbs light is known as a Cotton effect. libretexts.org A positive Cotton effect is when the rotation first increases to a maximum before decreasing, while a negative Cotton effect shows the opposite behavior. libretexts.org

Circular Dichroism (CD) spectroscopy provides more direct information about the stereochemical environment of light-absorbing parts of a molecule (chromophores). creative-biostructure.comresearchgate.net Chiral molecules absorb left- and right-circularly polarized light to different extents. wikipedia.org A CD spectrum is a plot of this differential absorption (expressed as molar ellipticity) against wavelength. creative-biostructure.com CD signals are only observed at wavelengths where the molecule absorbs light, making the spectra less complex and often easier to interpret than ORD spectra. creative-biostructure.comslideshare.net Electronic Circular Dichroism (ECD), a variant of CD, is particularly useful for determining the absolute configuration of chiral molecules by comparing experimental spectra with theoretical calculations. researchgate.netresearchgate.net

Application in Stereochemical Analysis

While specific ORD and CD spectral data for this compound are not extensively published in readily available literature, the application of these techniques to its parent compound, mandelic acid, and its derivatives provides a clear framework for its analysis. For instance, the stereochemistry of mandelic acid enantiomers has been characterized using ECD, where the experimental spectra are compared against computational models to assign the absolute configuration (R or S). researchgate.net

The combination of High-Performance Liquid Chromatography (HPLC) with a CD-based detector is a powerful approach for analyzing chiral compounds. researchgate.net This method allows for the separation of enantiomers on a non-chiral stationary phase while simultaneously measuring the CD signal, which can be used to determine the optical purity and assign the absolute configuration of the eluted enantiomer. researchgate.netresearchgate.net For mandelic acid derivatives, including 2-chloromandelic acid, chiral HPLC methods have been developed that can separate the enantiomers effectively. nih.gov The use of a CD detector in such a system would provide definitive stereochemical information for each separated peak.

The table below summarizes the principles and applications of ORD and CD in the context of analyzing chiral molecules like this compound.

TechniquePrincipleMeasured PropertyTypical Application for Mandelic Acid Derivatives
Optical Rotation Dispersion (ORD) Variation in the rotation of plane-polarized light as a function of wavelength. wikipedia.orgSpecific Rotation [α] vs. Wavelength (λ)Characterization of chiral purity and identification of Cotton effects associated with chromophores. libretexts.org
Circular Dichroism (CD) / Electronic Circular Dichroism (ECD) Differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.comlibretexts.orgMolar Ellipticity [θ] or ΔA vs. Wavelength (λ)Determination of absolute configuration by comparing experimental and theoretical spectra; used as a detection method in HPLC for enantiomeric excess determination. researchgate.netresearchgate.netresearchgate.net

Emerging Spectroscopic Methods for Enantiomeric Excess Determination

Beyond traditional chiroptical methods, several emerging spectroscopic techniques offer rapid and sensitive determination of enantiomeric excess (ee). nih.gov These methods are often advantageous as they may not require chromatographic separation.

Promising techniques for the analysis of chiral molecules like this compound include advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Raman Optical Activity (ROA), and Vibrational Circular Dichroism (VCD).

NMR Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents can induce chemical shift differences between the R and S enantiomers, allowing for their quantification and the determination of ee. semanticscholar.orggsartor.org For chiral carboxylic acids, this method has proven effective. nih.gov For example, the addition of a chiral host molecule can lead to the formation of diastereomeric complexes that are distinguishable in the NMR spectrum. semanticscholar.orgnih.gov

Vibrational Chiroptical Spectroscopy (VCD and ROA): These techniques measure the differential interaction of chiral molecules with circularly polarized infrared light (VCD) or the difference in Raman scattered intensity of circularly polarized light (ROA). mdpi.comresearchgate.net They provide detailed structural information about the entire molecule, not just the chromophores. VCD and ROA have been used for conformational analysis and the determination of absolute configuration. researchgate.net Recent advancements have demonstrated that ROA can determine enantiomeric excess with very high accuracy (down to 0.05%). mdpi.com

The following table outlines these emerging methods and their potential applicability for determining the enantiomeric excess of this compound.

MethodPrincipleAdvantagesPotential Application
NMR with Chiral Auxiliaries Enantiomers are converted into diastereomeric species (through derivatization or non-covalent complexes) which exhibit distinct NMR signals. semanticscholar.orgDoes not require specialized polarimetric or CD equipment; provides direct quantification of enantiomers.Determination of ee for this compound by observing the integration of diastereotopically shifted proton or carbon signals.
Raman Optical Activity (ROA) Measures a small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized light. mdpi.comHigh sensitivity to chirality, applicable to a wide range of molecules in solution, and can achieve very high accuracy in ee determination. mdpi.comAccurate quantification of the enantiomeric purity of this compound without the need for chromatographic separation.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. researchgate.netProvides rich structural and conformational information; complementary to electronic CD.Analysis of the absolute configuration and conformational preferences of this compound in solution.

Derivatives and Synthetic Transformations of S 2 Chloromandelic Acid Ethyl Ester

Hydrolysis to (S)-2-Chloromandelic Acid

The conversion of (S)-2-chloromandelic acid ethyl ester back to its parent carboxylic acid, (S)-2-chloromandelic acid, is a fundamental transformation. This hydrolysis is typically achieved under basic conditions, a process known as saponification.

The reaction is commonly performed by treating the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often using an alcohol like methanol (B129727) or ethanol (B145695) as a co-solvent to ensure miscibility. google.com The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylate salt. A subsequent acidification step with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product. google.com High yields and excellent retention of stereochemical purity are characteristic of this reaction when performed under controlled conditions.

Table 1: Typical Conditions for Hydrolysis of 2-Chloromandelic Acid Ethyl Ester

StepReagentsSolventConditionsProduct
SaponificationSodium Hydroxide (NaOH)Methanol/WaterRoom TemperatureSodium (S)-2-chloromandelate
AcidificationHydrochloric Acid (HCl)AqueousAcidify to pH 1-2(S)-2-Chloromandelic Acid

Formation of Other Alkyl Esters (e.g., Methyl, Isopropyl, Benzyl)

This compound can be converted into other alkyl esters through a process called transesterification. This reaction involves exchanging the ethyl group of the ester with another alkyl group from an alcohol in the presence of a catalyst. nih.gov Transesterification can be catalyzed by either acids or bases. organic-chemistry.org

Acid-Catalyzed Transesterification : In this method, a protic acid (like sulfuric acid) or a Lewis acid (like scandium(III) triflate) is used as a catalyst. organic-chemistry.org The reaction is typically performed using a large excess of the desired alcohol (e.g., methanol, isopropanol (B130326), or benzyl (B1604629) alcohol) as the solvent to drive the equilibrium towards the product.

Base-Catalyzed Transesterification : This process uses a catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for methylation). The reaction proceeds via nucleophilic attack of the alkoxide on the ethyl ester.

While the direct esterification of 2-chloromandelic acid with various alcohols is well-documented, transesterification from the ethyl ester is a standard and efficient alternative for creating a library of different esters without reverting to the parent carboxylic acid. google.comnih.gov

Table 2: Reagents for Transesterification of this compound

Target EsterAlcohol ReagentTypical Catalyst
Methyl EsterMethanolH₂SO₄ or NaOMe
Isopropyl EsterIsopropanolH₂SO₄ or NaO-iPr
Benzyl EsterBenzyl AlcoholH₂SO₄ or NaOBn

Downstream Chemical Transformations to Related Chiral Intermediates

The functional groups of this compound serve as handles for further chemical modifications, leading to other important chiral intermediates. One notable transformation is the conversion to optically active 2-chlorostyrene (B146407) oxide. This can be achieved by first activating the hydroxyl group through tosylation or mesylation, followed by base-induced elimination to form the epoxide. google.com

However, the most significant downstream application is its use as a key component in the synthesis of the antiplatelet agent clopidogrel (B1663587). In this synthesis, the corresponding (R)-2-chloromandelic acid (or its ester) is coupled with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This reaction, a nucleophilic substitution, forms the carbon-nitrogen bond that links the two main fragments of the final drug molecule. google.comderpharmachemica.com

Table 3: Examples of Downstream Chemical Transformations

Starting MaterialTransformationKey ReagentsProduct/Intermediate
This compoundEpoxidation1. TsCl, Pyridine 2. Strong Base (e.g., NaH)(S)-2-Chlorostyrene oxide
(R)-2-Chloromandelic Acid/EsterNucleophilic Substitution4,5,6,7-tetrahydrothieno[3,2-c]pyridine(S)-Clopidogrel Precursor

Application as a Precursor in Multi-Step Asymmetric Synthesis

Chiral molecules like this compound are fundamental precursors in asymmetric synthesis, where the goal is to build complex molecules with precise three-dimensional structures. nih.govnih.gov The ester's primary role is that of a "chiral building block," introducing a defined stereocenter that is retained and elaborated upon in subsequent synthetic steps.

The paramount example of its application is in the industrial synthesis of (S)-clopidogrel. derpharmachemica.comnih.gov The synthesis of this drug is a classic case of asymmetric synthesis where a chiral precursor dictates the stereochemistry of the final product. Specifically, the dextrorotatory (R)-enantiomer of 2-chloromandelic acid is used to produce the therapeutically active (S)-(+)-clopidogrel. google.com This occurs via a nucleophilic substitution reaction with the tetrahydrothienopyridine moiety, which proceeds with an inversion of stereochemistry at the chiral center (an SN2 mechanism). This strategic use of a chiral precursor with the opposite configuration is a common and powerful tactic in asymmetric synthesis to achieve the desired stereoisomer of the final target. The presence of the chiral center from the mandelic acid derivative is critical for the drug's biological activity. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Enzyme Engineering

Molecular modeling and docking simulations are pivotal in the field of enzyme engineering, facilitating the rational design of biocatalysts with improved activity, stability, and enantioselectivity for the production of chiral compounds like (S)-2-Chloromandelic Acid Ethyl Ester. These computational techniques allow researchers to visualize and analyze the interactions between a substrate and an enzyme at the atomic level, providing a basis for targeted mutagenesis.

In the context of producing enantiomerically pure chloromandelic acid derivatives, studies have focused on engineering esterases. For instance, molecular dynamics simulations have been employed to understand the source of enzymatic enantioselectivity. In one study, an esterase was redesigned through a semi-rational design strategy to enhance the synthesis of (R)-o-chloromandelic acid. Molecular dynamics simulations of a mutant enzyme revealed that a crucial π-π stacking interaction between the benzene ring of the (R)-enantiomer and a newly introduced phenylalanine residue was responsible for the significant increase in R-enantioselectivity researchgate.net. This type of insight is directly applicable to the selective synthesis of the (S)-enantiomer by choosing or engineering an enzyme with a complementary active site architecture.

The general workflow for enzyme engineering using computational methods involves several key steps:

Homology Modeling: If the 3D structure of the target enzyme is unknown, a model is built based on the known structure of a homologous protein.

Molecular Docking: The substrate, in this case, the racemic 2-chloromandelic acid ethyl ester, is "docked" into the active site of the enzyme model. This simulation predicts the most likely binding poses of both the (S) and (R) enantiomers.

Analysis of Binding Interactions: The docked complexes are analyzed to identify key amino acid residues that interact with the substrate. Differences in the binding energy and conformation between the two enantiomers can explain the observed enantioselectivity.

In Silico Mutagenesis: Based on the analysis, specific amino acid residues are mutated in the computational model to potentially enhance the binding and conversion of the desired enantiomer or hinder the binding of the undesired one.

Molecular Dynamics (MD) Simulations: MD simulations are performed on the mutant enzyme-substrate complexes to assess the stability of the mutations and their effect on the enzyme's dynamics and substrate binding over time.

This rational design approach significantly reduces the experimental effort required in traditional directed evolution by narrowing down the library of potential mutants to those most likely to exhibit improved properties.

Table 1: Key Findings from Molecular Modeling Studies on Related Esterases

Enzyme/Mutant Substrate Key Finding from Simulation Impact on Enantioselectivity
Esterase E2 Mutant A150F/I228A (R,S)-o-chloromandelic acid methyl ester π-π conjugation interaction between the (R)-enantiomer's benzene ring and residue F150. Significant increase in R-enantioselectivity (E = 75.5) researchgate.net.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the detailed reaction mechanisms of chemical and biochemical processes. For the enzymatic synthesis or hydrolysis of this compound, these calculations can map out the entire reaction pathway, identify transition states, and determine activation energies, thereby explaining the catalytic efficiency and selectivity of the enzyme.

The enzymatic hydrolysis of esters by carboxylesterases, the class of enzymes typically used for the kinetic resolution of mandelate esters, is generally understood to proceed via a catalytic triad (e.g., Ser-His-Asp). Computational studies on these enzymes have refined the mechanistic understanding. A detailed mechanism elucidated by computational means involves not two, but four steps nih.gov:

Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the ester substrate, forming a first tetrahedral intermediate.

Acyl-Enzyme Formation: This intermediate collapses, leading to the formation of a covalent acyl-enzyme complex and the release of the alcohol product (ethanol).

Water Attack: A water molecule, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme complex, forming a second tetrahedral intermediate.

Product Release: The second intermediate collapses, releasing the carboxylic acid product ((S)-2-chloromandelic acid) and regenerating the free enzyme.

Quantum chemical calculations can model each of these steps. By calculating the potential energy surface, researchers can determine the free energy barriers for the reaction of both the (S) and (R) enantiomers. The difference in these energy barriers is the theoretical basis for the enzyme's enantioselectivity. A lower activation energy for the (S)-enantiomer means it will be processed faster, leading to its selective hydrolysis or synthesis. These calculations provide quantitative predictions that can be correlated with experimentally determined kinetic parameters nih.gov.

Table 2: Steps in Esterase-Catalyzed Hydrolysis Elucidated by Computational Chemistry

Step # Description Role of Catalytic Triad Intermediate/Complex Formed
1 Nucleophilic attack by Serine His activates Ser-OH First tetrahedral intermediate
2 Release of alcohol His protonates the leaving group Acyl-enzyme complex
3 Nucleophilic attack by Water His activates a water molecule Second tetrahedral intermediate

Prediction of Chiral Discrimination and Enantioselectivity

The ability to predict how a chiral system will differentiate between enantiomers is crucial for developing effective resolution methods. Computational studies have been successfully applied to predict and explain the chiral discrimination and enantioselectivity observed in processes involving 2-chloromandelic acid and its derivatives.

One approach involves building quantitative models based on reaction kinetics. For the enzymatic resolution of (R,S)-2-chloromandelic acid via transesterification, a model based on the Ping-Pong bi-bi mechanism was constructed to simulate the process. This model, which accounts for factors like substrate and enzyme concentrations, temperature, and water content, allowed for the optimization of reaction conditions to achieve high conversion of the (R)-enantiomer and a high enantiomeric excess of the remaining (S)-2-chloromandelic acid globethesis.com.

Another powerful method is the computational analysis of diastereomeric interactions. In a study on the enantiopurification of a chiral drug using S-2-chloromandelic acid (S-2CLMA) as a resolving agent, structural simulations were performed on the cocrystals formed between the drug's enantiomers and S-2CLMA. The calculations revealed that the cocrystal formed between the S-enantiomer of the drug and S-2CLMA was thermodynamically more stable by approximately 5.5 kcal/mol compared to the hypothetical cocrystal with the R-enantiomer. This significant energy difference explains the high enantiospecificity of the cocrystallization process, where only the S,S-diastereomer crystallizes, allowing for efficient separation.

Furthermore, simulations can be used to understand chiral recognition at the molecular level in chromatographic separations. The interaction between (S)-2-chloromandelic acid and a chiral functional monomer used in a molecularly imprinted polymer was simulated to understand the basis for chiral resolution. These simulations showed that the specific spatial arrangement and binding interactions within the imprinted cavities led to a stronger retention of the (S)-enantiomer, resulting in successful enantioseparation.

Table 3: Computational Approaches for Predicting Chiral Discrimination

Method System Principle Outcome
Kinetic Modeling (Ping-Pong bi-bi) Enzymatic transesterification of (R,S)-2-chloromandelic acid Simulates reaction rates for each enantiomer based on kinetic parameters. Optimization of conditions for high enantiomeric excess of the (S)-acid globethesis.com.
Crystal Structure Simulation Cocrystallization with S-2-chloromandelic acid Calculates and compares the thermodynamic stability of diastereomeric cocrystals. Predicted higher stability of the S,S-diastereomer, explaining the observed enantiospecificity.

Future Research Directions

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The development of novel stereoselective synthetic methods is a cornerstone of modern organic chemistry. Future efforts will likely focus on creating more atom-economical and environmentally benign pathways to (S)-2-Chloromandelic Acid Ethyl Ester. Research is moving beyond classical resolution and towards asymmetric synthesis, where the desired stereoisomer is generated directly.

Key research areas include:

Asymmetric Catalysis : Exploration of new chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity in the synthesis of α-hydroxy esters. The goal is to develop catalysts that are not only highly selective but also robust, recyclable, and effective under mild reaction conditions.

Substrate Engineering : Modifying starting materials to enhance the stereoselectivity of existing reactions is another promising avenue. This could involve the use of chiral auxiliaries that are easily attached and removed, guiding the reaction towards the desired (S)-enantiomer before being cleaved.

Chemoenzymatic Strategies : Combining the best of chemical and biological catalysis offers a powerful approach. A chemical catalyst might be used to create a prochiral intermediate, which is then converted to the final enantiopure product by a highly selective enzyme. This synergistic approach can lead to shorter, more efficient synthetic routes. For instance, a chemoenzymatic strategy has been successfully employed for the preparation of all four stereoisomers of 2,3-dimethylglyceric acid ethyl ester. mdpi.com

Innovations in Enantiomeric Resolution and Separation Technologies

While asymmetric synthesis is ideal, the resolution of racemic mixtures remains a practical and widely used method. Future research in this area aims to improve the efficiency and scalability of separation techniques.

Promising innovations include:

Enantiospecific Co-crystallization : This technique involves the use of a chiral resolving agent to selectively crystallize one enantiomer from a racemic mixture. Recent studies have demonstrated the successful resolution of various halogenated mandelic acids using levetiracetam (B1674943) as a resolving agent, which selectively co-crystallizes with the S-enantiomers of 2-chloromandelic acid (2-ClMA), 3-chloromandelic acid (3-ClMA), and 4-chloromandelic acid (4-ClMA). nih.gov Future work will focus on discovering new resolving agents and optimizing crystallization conditions to achieve higher resolution efficiency and enantiomeric excess. nih.govchemrxiv.org

Chiral Chromatography : Advances in chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) continue to improve separation capabilities. Research is focused on developing more universal and robust CSPs that can separate a wider range of chiral compounds with higher efficiency. researchgate.netmdpi.com The use of chiral mobile phase additives is also an area of active investigation. researchgate.net

Membrane Technology : Enantioselective membranes offer a continuous and potentially more economical separation method compared to batch chromatography. The development of new polymer- and liquid-based membranes with high chiral recognition capabilities is a key research direction.

Resolution TechniqueResolving Agent/MethodTarget EnantiomerFindingsReference
Co-crystallizationLevetiracetam(S)-2-chloromandelic acidLevetiracetam selectively co-crystallizes with the S-enantiomer. nih.gov
Diastereomeric Salt ResolutionD-O,O'-di-(p-toluoyl)-tartaric acid (D-DTTA) with Ca2+(R)-2-chloromandelic acidEfficient resolution process where the undesired (S)-enantiomer can be racemized and recycled. lookchem.com
Preferential CocrystallizationRS-etiracetamR- and S-mandelic acidSimultaneous resolution of two racemic compounds, yielding high enantiopurity for both. chemrxiv.org

Integration of Continuous-Flow Processes in Chiral Synthesis

Continuous-flow chemistry is emerging as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. rsc.org This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability.

Future research will focus on:

Flow-Based Asymmetric Catalysis : Implementing catalytic enantioselective transformations in continuous-flow reactors. rsc.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to improved yields and selectivities. Immobilizing chiral catalysts on solid supports is a key strategy for their use in fixed-bed reactors, enabling easy separation and reuse. nih.gov

Process Analytical Technology (PAT) : Integrating real-time analytical tools into flow systems to monitor chiral purity and reaction progress. This allows for rapid optimization and ensures consistent product quality, which is crucial for pharmaceutical manufacturing.

Advances in Biocatalyst Design and Engineering for Chiral Transformations

Biocatalysis, the use of enzymes as catalysts, offers unparalleled stereoselectivity under mild and environmentally friendly conditions. pharmasalmanac.comrjeid.com Future research in this field is centered on discovering and engineering enzymes for the efficient synthesis of chiral compounds like this compound. nih.gov

Key areas of advancement include:

Enzyme Discovery and Screening : Mining genomes and metagenomes for novel enzymes with desirable catalytic activities. For instance, screening microorganisms led to the discovery of an esterase from Exophiala dermatitidis that asymmetrically hydrolyzes racemic 2-chloromandelic acid methyl ester to produce (R)-2-chloromandelic acid with high optical purity. tandfonline.comnih.gov

Protein Engineering and Directed Evolution : Tailoring the properties of existing enzymes to improve their activity, stability, and selectivity towards specific substrates. nih.govresearchgate.net Techniques like semi-rational design and molecular dynamics simulations are used to identify key amino acid residues for mutation. researchgate.netiiserpune.ac.in For example, the esterase E2 was redesigned through a semi-rational approach, resulting in a mutant with significantly increased R-enantioselectivity for the synthesis of (R)-o-chloromandelic acid. researchgate.net

BiocatalystTransformationSubstrateProductKey FindingReference
Esterase (EstE) from Exophiala dermatitidisAsymmetric HydrolysisRacemic 2-chloromandelic acid methyl ester(R)-2-chloromandelic acidRecombinant E. coli expressing EstE showed 553 times higher activity than the wild type. tandfonline.comnih.gov
Lipase (B570770) AKEnantioselective Transesterification(R,S)-2-chloromandelic acidThis compoundHigh conversion of the (R)-enantiomer was achieved using vinyl acetate (B1210297) as the acyl donor. nih.gov
Engineered Esterase E2Asymmetric Hydrolysiso-chloromandelonitrile(R)-o-chloromandelic acidA mutant enzyme (A150F/I228A) showed a significant increase in R-enantioselectivity (E = 75.5). researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.